![molecular formula C13H15N2NaO5S B561907 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) CAS No. 1331911-02-4](/img/no-structure.png)

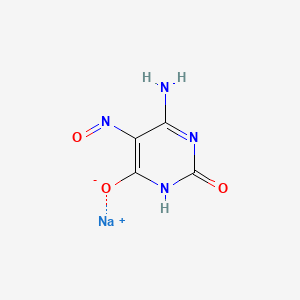

3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)” is a unique chemical compound with immense potential for scientific research. Its multifaceted applications range from drug development to studying complex biological systems. It is a metabolite of acetaminophen, a widely used analgesic and antipyretic drug .

Physical And Chemical Properties Analysis

The melting point of the compound is 160-163°C, and its boiling point is predicted to be 659.5±55.0 °C . The density is predicted to be 1.41±0.1 g/cm3 .Scientific Research Applications

Antioxidant and Detoxification Role

Glutathione Synthesis Precursor : N-acetyl-l-cysteine (NAC), a compound related to the chemical , acts as a precursor for the synthesis of glutathione (GSH) in the liver. GSH is depleted during acetaminophen overdose, and NAC administration helps replenish these levels, mitigating liver damage by enhancing detoxification processes (Rushworth & Megson, 2014).

Antioxidant Properties : NAC's antioxidant properties are significant in various clinical settings, including the prevention of oxidative stress-related diseases. Its efficacy is primarily through its role as a precursor to GSH, a critical antioxidant within cells. This replenishment is particularly effective in cells experiencing GSH depletion (Samuni et al., 2013).

Clinical Applications Beyond Detoxification

Cystic Fibrosis : NAC has shown promise in managing cystic fibrosis (CF) by disrupting disulfide cross-bridges in mucus glycoproteins, alleviating symptoms. Its antioxidant action plays a crucial role in reducing airway inflammation and managing redox imbalance in CF patients, potentially by preventing and eradicating biofilms in airway infections (Guerini et al., 2022).

Biofilm Management : The ability of NAC to influence biofilm formation and maintenance is particularly relevant in the context of CF, where chronic airway infections are common. The disruption of biofilms, especially those formed by Pseudomonas aeruginosa, could significantly improve patient outcomes by enhancing the efficacy of antibiotics and reducing infection rates (Guerini et al., 2022).

Mechanism of Action

Target of Action

It is a metabolite of acetaminophen , which is a widely used analgesic and antipyretic drug .

Mode of Action

As a metabolite of acetaminophen , it may share similar interactions with its targets, resulting in analgesic and antipyretic effects.

Biochemical Pathways

Given its relationship to acetaminophen , it may be involved in similar pathways that lead to pain relief and fever reduction.

Pharmacokinetics

As a metabolite of acetaminophen , its pharmacokinetic properties may be influenced by the metabolic processes that convert acetaminophen into this compound.

Result of Action

As a metabolite of acetaminophen , it may contribute to the overall therapeutic effects of acetaminophen, including pain relief and fever reduction.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) involves the reaction of Acetaminophen-d5 with N-Acetyl-L-cysteine to form 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5, which is then treated with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Acetaminophen-d5", "N-Acetyl-L-cysteine", "Sodium hydroxide", "Deuterium oxide" ], "Reaction": [ "Step 1: Acetaminophen-d5 is reacted with N-Acetyl-L-cysteine in the presence of deuterium oxide to form 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to form the sodium salt of 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5." ] } | |

CAS RN |

1331911-02-4 |

Molecular Formula |

C13H15N2NaO5S |

Molecular Weight |

339.352 |

IUPAC Name |

sodium;N-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2,6-dideuterio-4-hydroxyphenyl]-2,2,2-trideuterioethanimidate |

InChI |

InChI=1S/C13H16N2O5S.Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t10-;/m0./s1/i1D3,3D,5D; |

InChI Key |

JKIDIVFUGFKUBH-SWHSFZNRSA-M |

SMILES |

CC(=O)NC(CSC1=C(C=CC(=C1)N=C(C)[O-])O)C(=O)O.[Na+] |

synonyms |

Paracetamol Mercapturate-d5 Sodium Salt; APAP-CYS-NAc-d5 (major) Sodium Salt; Acetaminophen-d5 Mercapturate Sodium Salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)

![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)

![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)